![molecular formula C10H8F3NO2 B1459995 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1803606-58-7](/img/structure/B1459995.png)
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound that contains a trifluoromethoxy group . The trifluoromethoxy group is the chemical group –O– CF 3. It can be seen as a methoxy group –O– CH 3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .
Chemical Reactions Analysis
The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It is still perhaps the least well understood fluorine substituent in currency . The trifluoromethoxylation reaction has been facilitated by several innovative reagents, making CF 3 O-containing compounds more accessible .Scientific Research Applications
Medicinal Chemistry
The trifluoromethoxy group is often considered a privileged substituent in medicinal chemistry. Its presence in a molecule can significantly influence the biological activity, making it a valuable moiety for drug design . The electron-withdrawing properties of the trifluoromethoxy group can enhance the metabolic stability of pharmaceuticals, potentially leading to drugs with improved pharmacokinetic profiles.
Organic Synthesis
In organic synthesis, the trifluoromethoxy group can be used to introduce fluorine into molecules, which can drastically alter their chemical properties. This group is known for its stability and inertness, making it an excellent choice for building complex molecules that require robust functional groups that can withstand various reaction conditions .
Material Science
The unique conformation of trifluoromethoxyarenes, where the OCF3 group is orthogonal to the ring plane, is of interest in material science. This structural feature can influence the packing and electronic properties of materials, which is crucial for the development of new materials with specific characteristics .
Agrochemical Research
In agrochemical research, the incorporation of the trifluoromethoxy group into compounds can lead to the development of new pesticides and herbicides. Its hydrophobic nature can improve the penetration of these compounds into plant tissues, enhancing their efficacy .
Fluorination Reagents
The compound can serve as a precursor for the development of new trifluoromethoxylation reagents. These reagents are essential for introducing the trifluoromethoxy group into other molecules, which is a challenging task due to the group’s volatility and the indirect synthetic strategies typically required .
Heterocyclic Chemistry
Heterocycles containing the trifluoromethoxy group, such as pyrazines, have been studied for their chemical properties. The trifluoromethoxy group can impact the stability and reactivity of these heterocycles, making them useful in various chemical transformations .
Safety and Hazards
The safety data sheet for 4-(Trifluoromethoxy)aniline, a compound with a similar trifluoromethoxy group, indicates that it causes severe skin burns and eye damage . It is advised to avoid inhalation of vapours and spray/mists, and to use suitable respiratory protection if ventilation is inadequate .
properties
IUPAC Name |
7-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)16-7-3-1-6-2-4-9(15)14-8(6)5-7/h1,3,5H,2,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOGKOSXOXELOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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